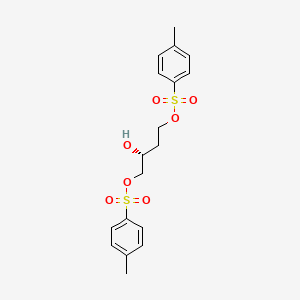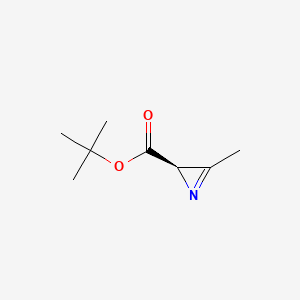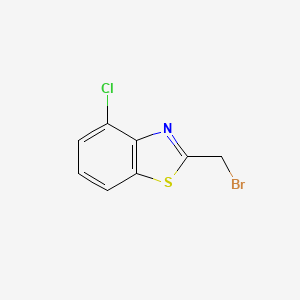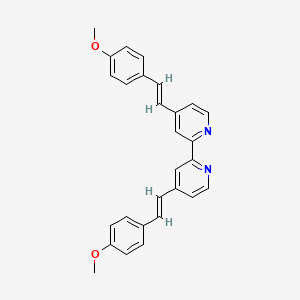
4,4'-bis((E)-4-methoxystyryl)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine is a complex organic compound characterized by its unique structure, which includes two bipyridine units connected by ethylene bridges substituted with methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-methoxybenzaldehyde: This can be synthesized from anisole through formylation reactions.
Synthesis of 4-methoxycinnamaldehyde: This involves the condensation of 4-methoxybenzaldehyde with acetic anhydride in the presence of a base.
Formation of the bipyridine core: The bipyridine core can be synthesized through a coupling reaction of 2-bromopyridine with a suitable organometallic reagent.
Final coupling reaction: The final step involves the coupling of 4-methoxycinnamaldehyde with the bipyridine core under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted bipyridine derivatives.
科学的研究の応用
(E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of (E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: Used in high-performance polymers.
4-Methoxyphenethylamine: Utilized in organic synthesis and as a precursor for other compounds.
Uniqueness
(E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine is unique due to its dual bipyridine structure and methoxyphenyl substitutions, which confer specific electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and in applications requiring specific electronic characteristics.
特性
CAS番号 |
166827-53-8 |
|---|---|
分子式 |
C28H24N2O2 |
分子量 |
420.5 g/mol |
IUPAC名 |
4-[2-(4-methoxyphenyl)ethenyl]-2-[4-[2-(4-methoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C28H24N2O2/c1-31-25-11-7-21(8-12-25)3-5-23-15-17-29-27(19-23)28-20-24(16-18-30-28)6-4-22-9-13-26(32-2)14-10-22/h3-20H,1-2H3 |
InChIキー |
QLYURKQGQHATLH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OC |
正規SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


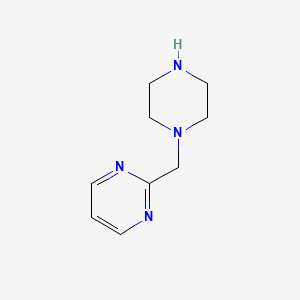
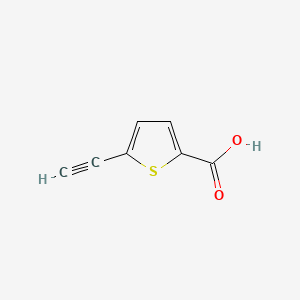
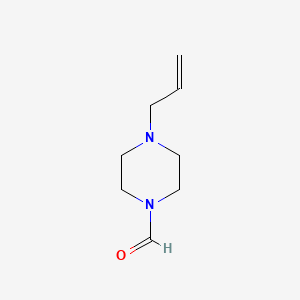
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B576031.png)
![4-[(Z)-prop-1-enyl]benzaldehyde](/img/structure/B576032.png)

![Methyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B576038.png)
![2H-pyrido[2,3-f][1,2,3,5]tetrazepine](/img/structure/B576041.png)

